molecular formula C17H20N2O4S B2743152 N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1788769-17-4

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2743152
CAS No.: 1788769-17-4
M. Wt: 348.42
InChI Key: SOSAMGALZQXEFB-UHFFFAOYSA-N
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Description

Product Information Disclaimer : Specific research applications, biological activity, and mechanism of action for N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide are not currently established in the available scientific literature. Researchers are encouraged to consult specialized chemical and life science databases for the most recent findings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Structural Notes : The compound's structure features furan and methylsulfanyl phenyl moieties, which are found in molecules with diverse bioactivities. Furan-containing compounds are investigated in various fields , and methylsulfanyl groups can be important in medicinal chemistry. The specific properties and research value of this compound require further investigation.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-17(22,10-12-6-5-9-23-12)11-18-15(20)16(21)19-13-7-3-4-8-14(13)24-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSAMGALZQXEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=CC=C2SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the hydroxypropyl group through a series of substitution reactions. The methylsulfanylphenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.

    Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alkoxy derivatives.

Scientific Research Applications

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with molecular targets through various pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl and methylsulfanyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

Furan-Based Analogues: The target compound’s furan-2-ylmethyl group is conserved in USP 31 derivatives, but substitutions at the hydroxypropyl or sulphanyl positions significantly alter bioactivity. For example, ranitidine-related compounds prioritize nitroethenyl and dimethylamino groups for H₂-receptor antagonism, whereas the target’s methylsulfanylphenyl group may enhance lipophilicity .

Ethanediamide Backbone : Unlike USP 31 compounds with nitroacetamide or nitroethene linkages, the ethanediamide group in the target compound could improve stability under physiological conditions by reducing susceptibility to hydrolysis.

Pharmacological Implications: The methylsulfanyl (–SCH₃) group in the target compound may offer superior antioxidant or enzyme-inhibitory properties compared to simpler thioether derivatives, as sulfur-containing moieties are known to modulate cytochrome P450 interactions .

Research Findings and Limitations

  • Structural Insights : Computational modeling (using SHELX-like refinement ) predicts that the hydroxypropyl group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in USP 31 analogs.
  • Bioactivity Data: No direct cytotoxicity or proliferation assays (e.g., MTT ) are available for the target compound. However, ranitidine-related compounds exhibit moderate cytotoxicity linked to nitro groups, suggesting the target’s nitro-free structure might reduce toxicity .
  • Synthetic Challenges : The combination of a hydroxypropyl group and methylsulfanylphenyl substituent may complicate synthesis due to steric hindrance, unlike simpler furan-thioether derivatives.

Biological Activity

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of furan and methylsulfanyl groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an ethanediamide backbone with substituents that enhance its biological activity. Key functional groups include:

  • Furan Ring : Known for its role in various biochemical interactions.
  • Hydroxypropyl Group : Enhances solubility and potential hydrogen bonding capabilities.
  • Methylsulfanyl Group : Implicated in various pharmacological activities.

Table 1: Structural Components of the Compound

ComponentDescription
Furan RingContributes to biological interactions
HydroxypropylIncreases solubility and interaction potential
MethylsulfanylAssociated with diverse pharmacological effects

Pharmacological Properties

Research indicates that compounds with furan and thiophene moieties often exhibit various pharmacological properties, including:

  • Antioxidant Activity : Compounds containing furan rings have been shown to scavenge free radicals, reducing oxidative stress.
  • Antimicrobial Effects : Similar derivatives have demonstrated activity against a range of pathogens, suggesting potential for use in treating infections.
  • Cytotoxicity : Studies on related compounds indicate potential cytotoxic effects against cancer cell lines.

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, insights can be drawn from related compounds:

  • Binding Affinity : The compound may interact with specific biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions involving furan and methylsulfanylphenyl precursors. Key steps include:

  • Amide coupling : Ethanediamide backbone formation using carbodiimide crosslinkers (e.g., EDC/HCl) under anhydrous conditions.
  • Substituent introduction : Furan-2-ylmethyl and methylsulfanylphenyl groups are attached via nucleophilic substitution or reductive amination. Optimization requires precise control of temperature (40–60°C), pH (neutral to mildly acidic), and solvent choice (e.g., DMF or dichloromethane). Monitoring via TLC and purification via column chromatography ensure ≥90% yield .

Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify hydrogen/carbon environments (e.g., hydroxypropyl protons at δ 1.2–1.5 ppm, furan aromatic protons at δ 6.3–7.4 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ = 409.15 g/mol).
  • Infrared (IR) spectroscopy : Peaks at 3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (amide C=O) validate functional groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Cytotoxicity screening : Use MTT assays ( ) on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) via fluorometric or colorimetric assays.
  • Solubility assessment : Measure in PBS/DMSO to determine bioavailability thresholds .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) or ORTEP-3 ( ) provides bond lengths/angles (e.g., C-S bond ≈1.81 Å, dihedral angles between furan and phenyl groups ≈4–10°). Refinement protocols in SHELXPRO improve resolution for twinned crystals. Data collection at 200 K reduces thermal motion artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., estrogen receptor-α) using PDB structures. Focus on hydrogen bonds (e.g., hydroxypropyl-OH with Asp351) and hydrophobic interactions (methylsulfanylphenyl with Leu387).
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electrostatic potential maps and frontier molecular orbitals .

Q. How can contradictory data on its biological efficacy (e.g., IC₅₀ variability) be addressed experimentally?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation.
  • Orthogonal assays : Compare MTT results with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate esters at the hydroxypropyl group for pH-sensitive release.
  • Nanoparticle encapsulation : Use PLGA or liposomes (size: 100–200 nm) to enhance aqueous dispersion.
  • Co-crystallization : Partner with succinic acid to modify crystal packing and dissolution rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 90%)?

  • Parameter audit : Compare reaction scales (mg vs. gram), solvent purity (HPLC-grade vs. technical), and catalyst batch.
  • Byproduct analysis : Use LC-MS to identify unreacted intermediates or side products (e.g., N-acylurea from overactivation).
  • Reproducibility trials : Collaborate with independent labs to validate protocols .

Methodological Tables

Technique Application Key Parameters
SCXRD (SHELXL)Bond angle/confirmationResolution ≤0.8 Å, R-factor ≤0.05
HRMS (ESI-QTOF)Molecular weight validationMass accuracy ≤2 ppm
MTT assayCytotoxicity screeningIncubation: 48h, λ = 570 nm

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